molecular formula C6H14O B1658774 (3S)-hexan-3-ol CAS No. 6210-51-1

(3S)-hexan-3-ol

Cat. No. B1658774
CAS RN: 6210-51-1
M. Wt: 102.17 g/mol
InChI Key: ZOCHHNOQQHDWHG-LURJTMIESA-N
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Description

(3S)-hexan-3-ol is a chiral alcohol that is widely used in the field of organic chemistry. It is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in food and beverage industries. In recent years, (3S)-hexan-3-ol has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and perfumes.

Scientific Research Applications

    Meteorology

    • 3S Technology is used for managing and monitoring natural disasters .
    • It helps in estimating and understanding meteorological changes .
    • The technology is used for monitoring atmospheric parameter changes using GNSS and remote sensing .

    Land Use Landscape Ecology

    • 3S Technology is applied to establish a model of land use and landscape design changes .
    • It helps in understanding the land use situation in specific areas .
    • The technology is used for dynamic land use monitoring and finding areas of land change .

    Glaciology

    • 3S Technology is used for mapping glaciers on the Qinghai-Tibet Plateau .

    Wetland Resources Investigation

    • 3S Technology is used in the investigation of wetland resources .
    • It has been applied in the investigation of Beijing Miyun Wetland Resources .
    • The technology helps in the protection and development of wetlands in China .

    Geography

    • 3S Technology has been extended to many areas of geography .
    • It has a profound impact on our lives .
  • Urban Planning
    • 3S Technology is used in urban planning .
    • It helps authorities understand the daily consumption of residents, economic losses caused by floods, and urban traffic conditions .
    • The technology is also used in geography teaching to master modern teaching methods .

properties

IUPAC Name

(3S)-hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCHHNOQQHDWHG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348539
Record name (3S)-hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-hexan-3-ol

CAS RN

6210-51-1
Record name (3S)-hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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